molecular formula C18H20N2O2S B2440947 N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207009-03-7

N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No. B2440947
CAS RN: 1207009-03-7
M. Wt: 328.43
InChI Key: WWHKRSRSHBATEQ-UHFFFAOYSA-N
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Description

N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, commonly known as PETCMO, is a novel compound that has shown potential in scientific research. PETCMO is a small molecule that has been synthesized using a unique method, and its mechanism of action has been studied in detail.

Scientific Research Applications

Fungicidal Activity

The compound has been investigated for its fungicidal properties. Researchers have designed and synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives were evaluated for their efficacy against cucumber downy mildew (CDM). Notably, compounds 4a and 4f demonstrated excellent fungicidal activity, surpassing commercially available fungicides. Compound 4f, in particular, showed promise as a candidate for further development .

Medicinal Chemistry

Thiophene derivatives, including this compound, play a crucial role in medicinal chemistry. Their unique structure and reactivity make them valuable for creating combinatorial libraries and identifying lead molecules . Further exploration of their pharmacological potential could yield novel drug candidates.

Bioassay Development

Researchers can explore bioassay protocols to assess the compound’s effects on various organisms, including pests, pathogens, and beneficial species.

properties

IUPAC Name

N-(2-phenylethyl)-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-16(19-11-8-14-5-2-1-3-6-14)17(22)20-13-18(9-10-18)15-7-4-12-23-15/h1-7,12H,8-11,13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHKRSRSHBATEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

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